Technical Guide: Synthesis and Purification of Deuterated Olaparib
Technical Guide: Synthesis and Purification of Deuterated Olaparib
Synthetic Strategy Overview
The synthesis of deuterated Olaparib is approached by incorporating a deuterated building block into a well-established synthetic route for Olaparib. The most common and practical strategy involves the use of piperazine-d8, a commercially available deuterated reagent. This leads to the formation of Olaparib-d8.
The overall synthesis can be divided into two primary stages:
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Synthesis of the Phthalazinone Core: Preparation of the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic acid.
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Amide Coupling and Final Product Formation: Coupling of the phthalazinone core with a deuterated piperazine derivative, followed by acylation to yield the final deuterated Olaparib.
Experimental Protocols
Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic Acid (Intermediate 1)
This intermediate is a key component in several reported syntheses of Olaparib. One common method involves the reaction of 2-formylbenzoic acid with a suitable phosphonate, followed by cyclization with hydrazine.
Protocol:
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Step A: Horner-Wadsworth-Emmons Reaction:
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To a solution of 2-formylbenzoic acid, dimethyl phosphite is added, and the mixture is heated to produce the corresponding phosphonate intermediate.
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This phosphonate is then reacted with 4-fluoro-3-formylbenzonitrile in the presence of a base (e.g., sodium methoxide in methanol or triethylamine in dioxane) to yield an E/Z mixture of the olefin.
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Step B: Cyclization and Hydrolysis:
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The resulting olefin mixture is treated with hydrazine hydrate in a suitable solvent like ethanol or tetrahydrofuran at elevated temperatures (e.g., 60 °C). This step forms the phthalazinone ring.
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The nitrile group is then hydrolyzed to a carboxylic acid using a strong base such as aqueous sodium hydroxide at an elevated temperature (e.g., 90 °C).
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Acidification of the reaction mixture with an acid like hydrochloric acid to a pH of 4 precipitates the desired product, 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic acid. The solid is collected by filtration, washed, and dried.
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Synthesis of Olaparib-d8
The final step involves coupling the benzoic acid intermediate with a deuterated piperazine derivative.
Protocol:
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Preparation of Deuterated Piperazine Moiety:
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Start with commercially available piperazine-d8.
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React piperazine-d8 with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to form 1-(cyclopropanecarbonyl)piperazine-d8.
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Amide Coupling:
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The intermediate 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic acid is dissolved in a suitable solvent such as acetonitrile or dichloromethane.
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An amide coupling reagent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are added to the solution.
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The prepared 1-(cyclopropanecarbonyl)piperazine-d8 is then added to the reaction mixture.
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The reaction is stirred at room temperature for several hours (e.g., 18 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Isolation of Crude Product:
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Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent like dichloromethane.
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The combined organic layers are washed with aqueous solutions (e.g., 5% citric acid, 5% sodium carbonate, and water) to remove unreacted starting materials and coupling reagents.
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The organic solvent is removed under reduced pressure to yield the crude Olaparib-d8.
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Purification of Olaparib-d8
High purity of the final compound is essential, especially for its use as an analytical standard. A combination of crystallization and chromatographic techniques can be employed. A patented method for purifying Olaparib has demonstrated the ability to achieve very high purity.
Crystallization Protocol
Protocol:
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The crude Olaparib-d8 is dissolved in a mixed solvent system of ethyl acetate and acetone at a controlled temperature of 45-50 °C until fully dissolved.
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Activated carbon is added to the solution for decolorization, and the mixture is stirred for 15-30 minutes.
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The hot solution is filtered to remove the activated carbon.
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The filtrate is then slowly cooled to a temperature between 0 °C and -10 °C to induce crystallization. The cooling rate can be controlled (e.g., 10 °C/hour) to promote the formation of well-defined crystals.
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The mixture is allowed to stand at this low temperature for several hours (e.g., 4-6 hours) to maximize crystal growth.
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The crystals are collected by filtration, washed with cold acetone, and then dried under vacuum to yield purified Olaparib-d8.
Chromatographic Purification
For even higher purity or for the isolation of small quantities, preparative HPLC can be utilized.
Protocol:
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A reversed-phase column (e.g., C18) is used.
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The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
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The crude product is dissolved in a suitable solvent and injected onto the column.
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A gradient or isocratic elution is used to separate the desired product from impurities.
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Fractions containing the pure product are collected, and the solvent is removed to yield the final high-purity Olaparib-d8.
Quantitative Data
The following table summarizes typical yields and purity data reported for the synthesis and purification of non-deuterated Olaparib, which can be considered indicative for the deuterated analog.
| Step | Parameter | Value | Reference |
| Synthesis | |||
| Horner-Wadsworth-Emmons Reaction | Yield | ~96% | |
| Phthalazinone Formation (from olefin) | Yield | ~77% | |
| Amide Coupling (HBTU) | Yield | 62-84% | |
| Eco-friendly 4-step Synthesis | Overall Yield | 51% | |
| Purification | |||
| Crystallization (Ethyl Acetate/Acetone) | Yield | 95.6% - 98.6% | |
| Crystallization (Ethyl Acetate/Acetone) | HPLC Purity | >99.9% | |
| Crystallization (Ethyl Acetate/Acetone) | Single Impurity | <0.05% | |
| Analytical Characterization | |||
| HPLC-UV Retention Time (C18 column, specific conditions) | Retention Time | ~4.32 min | |
| LC-MS/MS Limit of Quantification (in plasma) | LOQ | 0.5 ng/mL |
Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of Olaparib-d8.
